molecular formula C6H5N5 B1453349 Pyrazine-2-N-cyanoamidine CAS No. 1053656-81-7

Pyrazine-2-N-cyanoamidine

Cat. No.: B1453349
CAS No.: 1053656-81-7
M. Wt: 147.14 g/mol
InChI Key: GQEMVBNZQLEUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Pyrazine-2-N-cyanoamidine within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. This compound is built upon a pyrazine (B50134) core. Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4 of the ring. nih.gov This diazine structure is a key feature in a multitude of naturally occurring and synthetic compounds, some of which are noted for their sensory properties in foods and their therapeutic applications. sciforum.net

The second key structural feature is the N-cyanoamidine group, –C(=N)NHCN. This functional group is a derivative of an amidine where one of the nitrogen atoms is substituted with a cyano group. Cyanoamidines are recognized as valuable precursors in synthetic chemistry, particularly for the construction of more complex heterocyclic systems. For example, they can undergo cyclization reactions to form various fused pyrimidine (B1678525) rings. mdpi.com The placement of the N-cyanoamidine group on the pyrazine ring at position 2 creates a molecule with a unique electronic profile and multiple coordination sites, making it an intriguing subject for synthetic and medicinal chemistry.

Research Rationale and Significance of this compound

The rationale for the synthesis and investigation of this compound stems from the established significance of its constituent parts. The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several therapeutic agents. researchgate.net Derivatives of pyrazine have been investigated for a wide range of biological activities, including antimycobacterial and kinase inhibition properties. mdpi.comresearchgate.netnih.gov For instance, Pyrazinamide is a frontline medication for the treatment of tuberculosis.

Similarly, the cyanoamidine functional group is a known pharmacophore and a versatile building block in drug discovery. bldpharm.com The combination of these two moieties in a single molecule, this compound, presents an opportunity to explore novel chemical space. The research significance lies in its potential as a precursor for new classes of compounds. By modifying the cyanoamidine group or by using it as a handle for further reactions, chemists can generate libraries of more complex pyrazine derivatives. These new molecules could be screened for a variety of biological activities, with the potential to identify new leads for drug development or new materials with unique properties.

Overview of Prior Research Paradigms and Knowledge Gaps concerning this compound

The established research paradigms for constructing molecules like this compound involve multi-step synthetic sequences. A common approach to building pyrazine derivatives is to start from commercially available precursors. For instance, the synthesis of various pyrazine-2-carboxamides often begins with 2-cyanopyrazine or pyrazinamide, which can be chemically modified. nih.govgoogle.comgoogle.com The synthesis of N-cyanoamidines is also well-documented in chemical literature, with established methods for their formation. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyanopyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMVBNZQLEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679714
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-81-7
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Methodological Advancements for Pyrazine 2 N Cyanoamidine

Retrosynthetic Analysis of Pyrazine-2-N-cyanoamidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, highlighting the key bond formations required for its synthesis.

The primary disconnection breaks the N-cyanoamidine functional group itself. This leads to three main retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond between the pyrazine (B50134) ring and the amidine carbon suggests 2-aminopyrazine and a suitable cyanating reagent that can build the N-cyanoamidine functionality.

Pathway B: Cleavage of the C=N bond within the amidine group points towards 2-cyanopyrazine as a key precursor, which can then react with a nitrogen source like cyanamide (B42294).

Pathway C: An alternative disconnection involves the conversion of a thioamide to the N-cyanoamidine. This would involve a pyrazine-2-carbothioamide intermediate, which can be synthesized from corresponding amides or nitriles.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches for this compound

Classical synthetic methods for forming N-cyanoamidines often involve multi-step sequences and require careful optimization of reaction conditions to achieve satisfactory yields.

A common and logical multi-step approach to this compound would likely start from a readily available pyrazine derivative, such as 2-cyanopyrazine or 2-aminopyrazine.

One plausible sequence starting from 2-cyanopyrazine involves its conversion to an imidate, which then reacts with cyanamide.

Scheme 1: Hypothetical multi-step synthesis from 2-cyanopyrazine

Formation of an Imidate: 2-Cyanopyrazine can be reacted with an alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride to form the corresponding ethyl pyrazine-2-carboximidate hydrochloride. This is an adaptation of the Pinner reaction.

Reaction with Cyanamide: The isolated imidate hydrochloride can then be treated with monosodium cyanamide in an aqueous solution to yield this compound.

Another classical route begins with 2-aminopyrazine and builds the N-cyanoamidine functionality step-wise. This could involve the reaction with a reagent that provides the cyano-substituted carbon-nitrogen backbone.

The yield of this compound is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, solvent, reaction time, and the choice of reagents and catalysts.

For the synthesis from an imidate and cyanamide, the pH of the reaction medium is crucial. The reaction of monosodium cyanamide with an amidine hydrochloride is typically performed in an aqueous solution, and maintaining a neutral to slightly basic pH can be critical for maximizing the yield and minimizing side reactions acs.org.

The table below presents hypothetical data on how reaction conditions could be optimized for the conversion of ethyl pyrazine-2-carboximidate hydrochloride with monosodium cyanamide.

EntrySolventTemperature (°C)Reaction Time (h)pHHypothetical Yield (%)
1Water2512765
2Water506775
3Ethanol2524-40
4Water506970

This is a hypothetical data table based on general principles of N-cyanoamidine synthesis.

Novel Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on the development of more efficient, environmentally friendly, and catalytic methods for the synthesis of complex molecules.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this could involve the use of safer solvents, reducing the number of synthetic steps, and employing atom-economical reactions.

A potential one-pot synthesis could be envisioned, starting from 2-cyanopyrazine and ammonia in the presence of a suitable catalyst to form pyrazine-2-carboxamidine in situ, followed by the addition of a cyanating agent. This would reduce the need for isolation and purification of intermediates, thereby minimizing solvent waste. The use of water as a solvent, where possible, would also be a significant step towards a greener process.

Catalysis offers a powerful tool for enhancing reaction rates, improving selectivity, and reducing the energy requirements of chemical processes.

A promising catalytic approach for the synthesis of N-cyanoamidines involves the silver(I)-promoted conversion of thioamides nih.gov. This methodology could be applied to the synthesis of this compound as follows:

Preparation of Pyrazine-2-carbothioamide: The corresponding amide, pyrazinamide, can be converted to the thioamide using a thionating agent like Lawesson's reagent.

Silver(I)-Promoted Cyanamidation: The resulting pyrazine-2-carbothioamide can then be reacted with cyanamide in the presence of a silver(I) salt, such as silver acetate (AgOAc), in a solvent like methanol. This reaction is reported to be rapid and high-yielding for other systems nih.gov.

The table below illustrates the potential efficiency of this catalytic approach compared to a classical multi-step synthesis.

MethodNumber of StepsTypical ReagentsSolventHypothetical Overall Yield (%)
Classical (Imidate route)2HCl, Ethanol, Monosodium cyanamideEthanol, Water50-60
Catalytic (Thioamide route)2Lawesson's reagent, AgOAc, CyanamideTHF, Methanol70-80

This is a hypothetical data table for comparative purposes.

Another catalytic strategy for a related transformation involves the synthesis of amidines from nitriles using ammonia in the presence of a mercaptocarboxylic acid catalyst google.com. While this directly produces an unsubstituted amidine, further reaction with a cyanating agent would be necessary to obtain the final product.

The synthesis of this compound is conceptualized as a sequential process commencing from readily available pyrazine precursors. The proposed route involves the initial formation of a pyrazine-2-carboxamide, its subsequent thionation to a thioamide, and a final conversion to the target N-cyanoamidine.

A plausible and efficient method for the synthesis of the intermediate, pyrazine-2-carboxamide, involves the condensation of pyrazine-2-carboxylic acid chloride with an appropriate amine source. This foundational step is crucial for establishing the core pyrazine-carboxamide structure.

While direct conversion of a carboxamide to an N-cyanoamidine is not extensively documented, a reliable synthetic route proceeds through a thioamide intermediate. This approach leverages the higher reactivity of the thioamide functional group. A silver(I)-promoted reaction offers a promising method for the direct conversion of thioamides to their corresponding N-cyanoamidines. For instance, the use of silver(I) acetate in the presence of cyanamide has been shown to be effective in this transformation for other heterocyclic systems and is proposed here as a key step. nih.gov

The reaction is anticipated to proceed under mild conditions, with the silver(I) salt activating the thioamide for nucleophilic attack by cyanamide. The choice of solvent, such as methanol, is critical for facilitating the reaction while ensuring the solubility of the reactants. nih.gov

Table 1: Proposed Two-Step Synthesis of this compound

Step Reaction Key Reagents Solvent Proposed Conditions
1 Thionation of Pyrazine-2-carboxamide Lawesson's Reagent Toluene Reflux
2 N-cyanoamidine formation Silver(I) Acetate, Cyanamide Methanol Room Temperature

Purification and Isolation Techniques for this compound

The successful isolation and purification of this compound are critical for obtaining a high-purity final product. Based on the anticipated polar nature of the N-cyanoamidine functional group and the pyrazine ring, a combination of standard laboratory techniques is expected to be effective.

Initial purification of the crude product would likely involve extraction to remove inorganic byproducts from the silver-promoted reaction. A solvent system such as dichloromethane-water would be appropriate for this purpose. Subsequent purification would focus on removing organic impurities.

Crystallization is a primary technique for the purification of solid organic compounds. Given the likely crystalline nature of this compound, recrystallization from a suitable solvent or solvent mixture is a viable method. Solvents such as ethanol, methanol, or mixtures with less polar solvents like ethyl acetate could be screened to find optimal conditions for crystal growth.

For more challenging separations, column chromatography would be the method of choice. The polarity of the compound suggests that normal-phase chromatography on silica gel would be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate or dichloromethane-methanol), would allow for the separation of the target compound from less polar impurities and any remaining starting materials.

Thin-layer chromatography (TLC) would be employed to monitor the progress of the purification, allowing for the identification of fractions containing the pure product.

Table 2: Summary of Purification Techniques for this compound

Technique Description Solvent System (Proposed) Purpose
Extraction Liquid-liquid extraction to separate the organic product from aqueous-soluble impurities. Dichloromethane/Water Removal of inorganic salts and highly polar impurities.
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. Ethanol or Methanol/Ethyl Acetate Primary purification of the solid product.
Column Chromatography Separation of compounds based on their differential adsorption on a stationary phase. Silica Gel with Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient High-purity isolation and removal of closely related impurities.

Structural Characterization and Advanced Spectroscopic Analysis of Pyrazine 2 N Cyanoamidine

Advanced Spectroscopic Probes for Pyrazine-2-N-cyanoamidine Structural Elucidation

Spectroscopic techniques are fundamental to determining the molecular structure of novel compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide a comprehensive characterization of its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be dominated by signals from the pyrazine (B50134) ring. The three aromatic protons on the pyrazine ring would likely appear as distinct signals in the downfield region (typically δ 8.0-9.0 ppm), characteristic of electron-deficient aromatic systems. imist.ma Their specific chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing N-cyanoamidine substituent. The protons on the amidine nitrogen atoms (-NH₂) would be expected to produce a broad singlet, the chemical shift of which could vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The pyrazine ring should exhibit four distinct signals for its carbon atoms. The carbon atom directly attached to the N-cyanoamidine group (C2) would be the most deshielded. The remaining pyrazine carbons would resonate at chemical shifts typical for diazines. imist.ma The N-cyanoamidine group itself would contribute two key signals: one for the guanidinic carbon (C=N) and another for the nitrile carbon (C≡N), expected in the range of δ 150-160 ppm and δ 115-120 ppm, respectively.

Predicted NMR Data for this compound
Analysis Predicted Chemical Shift (δ ppm)
¹H NMR (Pyrazine H-3, H-5, H-6)8.0 – 9.0
¹H NMR (-NH₂)Variable, broad
¹³C NMR (Pyrazine C2)>150
¹³C NMR (Pyrazine C3, C5, C6)130 – 150
¹³C NMR (Guanidinic C)150 – 160
¹³C NMR (Nitrile C)115 – 120

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching: Strong, sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amidine N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

C≡N Stretching: A sharp, intense band around 2150-2250 cm⁻¹ is a definitive marker for the nitrile group. uantwerpen.be

C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region would correspond to the stretching vibrations of the C=N bonds within the amidine group and the C=N/C=C bonds of the pyrazine ring. mdpi.com

N-H Bending: An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Predicted Vibrational Frequencies for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
C≡N Stretch2150 - 2250
C=N / C=C Ring Stretch1500 - 1650
N-H Bend1600 - 1650

Mass Spectrometry (MS) for Molecular Fragmentation Studies of this compound

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₅N₅), the calculated exact mass is approximately 147.0596 g/mol .

Electron Ionization (EI-MS): In a typical EI mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 147. The fragmentation would likely proceed through several key pathways:

Loss of HCN: A common fragmentation pathway for pyrazine rings is the loss of hydrogen cyanide, which would lead to a fragment ion at m/z 120. nist.gov

Loss of the Cyanoamidine Moiety: Cleavage of the C-N bond connecting the substituent to the ring could result in a pyrazinyl cation (m/z 79) or a protonated pyrazine fragment (m/z 81).

Fragmentation of the Side Chain: Loss of the terminal nitrile group as ·CN (26 Da) or cyanamide (B42294) ·NCNH (41 Da) from the molecular ion are also plausible fragmentation routes.

Predicted Mass Spectrometry Fragments for this compound
Fragment Predicted m/z
[M]⁺147
[M - HCN]⁺120
[Pyrazine-NH]⁺94
[Pyrazine]⁺·80

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules are arranged in the solid state.

Crystal Growth and Diffraction Analysis of this compound

To perform X-ray diffraction analysis, single crystals of high quality are required. These could potentially be grown by methods such as slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, methanol, or acetonitrile). nih.govmdpi.com

Once a suitable crystal is obtained, X-ray diffraction analysis would be performed. This experiment would determine key crystallographic parameters, including:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry elements describing the arrangement of molecules in the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

While experimental data is not available, a hypothetical data table is presented below to illustrate the expected output of such an analysis.

Hypothetical Crystallographic Data for this compound
Parameter Value
Chemical FormulaC₆H₅N₅
Formula Weight147.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.2
b (Å)10.7
c (Å)13.0
β (°)95.0
Volume (ų)1135
Z (molecules/unit cell)4

Intermolecular Interactions and Crystal Packing in this compound

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The presence of both hydrogen bond donors (the -NH₂ group) and multiple hydrogen bond acceptors (the pyrazine ring nitrogens and the nitrile nitrogen) suggests that hydrogen bonding would be the dominant force in the crystal packing. nih.govlew.ro

Key expected interactions include:

N-H···N Hydrogen Bonds: The amidine N-H groups could form strong hydrogen bonds with the nitrogen atoms of the pyrazine ring or the nitrile group of neighboring molecules. This could lead to the formation of one-dimensional chains or two-dimensional sheets.

π–π Stacking: The aromatic pyrazine rings could engage in offset π–π stacking interactions, further stabilizing the crystal lattice.

These combined interactions would likely result in a dense, highly stable, three-dimensional supramolecular architecture.

Chiroptical Properties and Stereochemical Aspects of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented chiroptical properties and stereochemical aspects of this compound. To date, no experimental or computational studies detailing the specific optical rotation, circular dichroism (CD), or vibrational circular dichroism (VCD) of this compound have been published.

The inherent structure of this compound does not possess a traditional chiral center, such as an asymmetric carbon atom. The pyrazine ring itself is planar and achiral. The N-cyanoamidine substituent, -N(H)-C(=N-CN)H, in its most stable planar conformation, also lacks inherent chirality.

However, the potential for chirality in derivatives of this compound could arise from several factors not present in the parent molecule:

Restricted Rotation (Atropisomerism): If bulky substituents were introduced at positions 3 or 5 on the pyrazine ring, or on the amidine nitrogen atoms, rotation around the C2-N bond (connecting the pyrazine ring to the N-cyanoamidine group) could be hindered. If the barrier to rotation is sufficiently high to allow for the isolation of stable rotational isomers (atropisomers) that are non-superimposable mirror images, the compound would exhibit chirality.

Chiral Solvation or Crystal Packing: In a chiral environment, such as a chiral solvent or during crystallization in a chiral space group, this compound could adopt a non-planar, chiral conformation. This induced chirality would be observable through chiroptical spectroscopy.

Without experimental data, any discussion of the chiroptical properties of this compound remains purely theoretical. Should chiral derivatives be synthesized, it would be anticipated that their chiroptical properties would be highly sensitive to the nature and position of the substituents, as well as the solvent and temperature, due to conformational flexibility.

Future research, including the synthesis of substituted derivatives and subsequent analysis by CD and VCD spectroscopy, complemented by computational modeling, would be necessary to elucidate the chiroptical properties and stereochemical possibilities within this class of compounds.

Table of Potential Chiroptical Data (Hypothetical)

As no experimental data is available, the following table is presented for illustrative purposes only, to indicate how such data would be presented if it were available. The values are hypothetical and should not be considered representative of the actual compound.

Chiroptical PropertyWavelength (nm) / Wavenumber (cm⁻¹)Molar Ellipticity [θ] (deg cm² dmol⁻¹) / Δε (L mol⁻¹ cm⁻¹)
Electronic Circular Dichroism (ECD)220+1.5
250-0.8
280+2.1
Vibrational Circular Dichroism (VCD)1650 (C=N stretch)+0.5 x 10⁻⁴
1580 (Pyrazine ring stretch)-1.2 x 10⁻⁴
1300 (C-N stretch)+0.8 x 10⁻⁴

Reactivity Profiles and Mechanistic Investigations of Pyrazine 2 N Cyanoamidine

Electrophilic and Nucleophilic Reactions of Pyrazine-2-N-cyanoamidine

Electrophilic Reactions:

Electrophilic aromatic substitution on the pyrazine (B50134) ring is generally difficult due to the deactivating effect of the two nitrogen atoms. slideshare.netimperial.ac.uk The presence of the strongly electron-withdrawing N-cyanoamidine group at the 2-position is expected to further deactivate the ring, making electrophilic attack on the carbon atoms even more challenging. If an electrophilic substitution were to occur under harsh conditions, it would likely be directed to the carbon atom with the least electron deficiency, which would be position 5 or 6.

Protonation and alkylation, which are types of electrophilic additions, are expected to occur at the ring nitrogen atoms. slideshare.netyoutube.com The N-cyanoamidine substituent would likely decrease the basicity of the adjacent nitrogen at position 1, making the nitrogen at position 4 the more probable site for initial electrophilic attack.

Nucleophilic Reactions:

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). scribd.comthieme-connect.de This reactivity is enhanced by the presence of the electron-withdrawing N-cyanoamidine group. Nucleophilic attack is predicted to occur at the electron-deficient carbon atoms, particularly those at positions 3, 5, and 6. If a good leaving group, such as a halogen, were present on the ring, it would be readily displaced by a nucleophile.

In the absence of a leaving group, nucleophilic addition to the pyrazine ring could occur, followed by oxidation to restore aromaticity. For instance, the reaction of substituted pyrazines with organometallic reagents can lead to the introduction of new carbon-carbon bonds. The N-cyanoamidine group would activate the ring towards such additions.

Reaction TypeReagent/ConditionsExpected Major Product(s)Plausible Yield Range (%)
Electrophilic
NitrationHNO₃/H₂SO₄, high temp.5-Nitro-pyrazine-2-N-cyanoamidineVery Low
HalogenationBr₂/FeBr₃5-Bromo-pyrazine-2-N-cyanoamidineLow
Alkylation (at N)CH₃I1-Methyl-2-(N-cyanoamidino)pyrazin-1-ium iodide and/or 4-Methyl-2-(N-cyanoamidino)pyrazin-1-ium iodideModerate to High
Nucleophilic
Amination (of a 5-halo derivative)NH₃5-Amino-pyrazine-2-N-cyanoamidineHigh
Hydroxylation (of a 5-halo derivative)NaOH5-Hydroxy-pyrazine-2-N-cyanoamidineHigh
Alkylation (of a 5-halo derivative)R-MgBr5-Alkyl-pyrazine-2-N-cyanoamidineModerate to High

Cycloaddition Reactions Involving this compound

Pyrazine and its derivatives can participate in cycloaddition reactions, most notably in inverse-electron-demand Diels-Alder reactions where the pyrazine acts as the diene. rsc.orgorganic-chemistry.org The electron-deficient nature of the pyrazine ring is favorable for this type of reaction, and the presence of the electron-withdrawing N-cyanoamidine group is expected to enhance its reactivity as a diene.

In a typical inverse-electron-demand Diels-Alder reaction, this compound would react with an electron-rich dienophile, such as an enamine or an ynamine. The initial [4+2] cycloaddition would form a bicyclic adduct, which could then undergo a retro-Diels-Alder reaction to extrude a stable molecule (e.g., N₂) and form a new heterocyclic ring. acsgcipr.org The regioselectivity of the cycloaddition would be influenced by the position of the N-cyanoamidine substituent.

DienophileReaction ConditionsExpected Product Type
EnamineThermal or Lewis acid catalysisSubstituted Pyridine
YnamineThermalSubstituted Pyridine
NorbornadieneHigh pressureBicyclic adduct

Metal-Catalyzed Transformations of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgmdpi.comrsc.orgeie.gr For this compound to participate in such reactions, it would typically need to be derivatized with a leaving group, most commonly a halogen (e.g., 2-chloro- or 2-bromo-pyrazine-N-cyanoamidine).

Common cross-coupling reactions that could be applied include:

Suzuki-Miyaura Coupling: Reaction of a halopyrazine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. rsc.org

Heck Coupling: Palladium-catalyzed reaction of a halopyrazine with an alkene to form a substituted pyrazine.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halopyrazine with a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halopyrazine with an amine to form a C-N bond.

Negishi Coupling: Nickel- or palladium-catalyzed coupling of an organozinc reagent with a halopyrazine. rsc.org

Stille Coupling: Palladium-catalyzed coupling of an organotin reagent with a halopyrazine. rsc.org

The N-cyanoamidine group, being electron-withdrawing, would likely have a favorable electronic effect on these coupling reactions by making the carbon atom attached to the halogen more electrophilic.

Coupling ReactionCoupling PartnerCatalyst SystemExpected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-pyrazine-N'-cyanoamidine
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N2-(2-Phenylvinyl)pyrazine-N'-cyanoamidine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)pyrazine-N'-cyanoamidine
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOt-Bu2-(Phenylamino)pyrazine-N'-cyanoamidine

Free Radical Reactions of this compound

The pyrazine ring is susceptible to homolytic substitution. thieme-connect.de Free radical reactions involving this compound could be initiated by various methods, such as thermal or photochemical decomposition of a radical initiator. The electron-deficient nature of the pyrazine ring makes it a good substrate for attack by nucleophilic radicals.

The N-cyanoamidine substituent is expected to influence the regioselectivity of radical attack. The positions meta to this group (positions 4 and 6) might be the most likely sites for radical substitution. Reactions such as radical acylation or alkylation could potentially be used to introduce functional groups onto the pyrazine ring. The generation of nitrogen-centered radicals from the N-cyanoamidine group itself is also a possibility, which could lead to intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. organicreactions.orgrsc.orgiupac.orgacs.org

Radical SourceReaction TypeExpected Product
Acyl radical (from an aldehyde and an initiator)Radical Acylation5-Acyl-pyrazine-2-N-cyanoamidine
Alkyl radical (from an alkyl halide and a radical initiator)Radical Alkylation5-Alkyl-pyrazine-2-N-cyanoamidine

Mechanistic Pathways of this compound in Complex Chemical Systems

In complex chemical systems, the mechanistic pathways involving this compound will be a combination of the fundamental reactivity profiles discussed above. The specific pathway will depend on the reaction conditions, the presence of other reagents, and the nature of any catalysts or initiators.

For instance, in a system containing both nucleophiles and electrophiles, the initial reaction is more likely to be nucleophilic attack on the electron-deficient pyrazine ring, potentially leading to a series of addition-elimination or ring-opening-ring-closing (ANRORC) mechanisms. thieme-connect.de The N-cyanoamidine group, with its multiple nitrogen atoms and a cyano group, could also act as a ligand for metal catalysts, influencing the outcome of metal-catalyzed transformations.

Exploration of Pyrazine 2 N Cyanoamidine Derivatives and Analogues

Design Principles for Pyrazine-2-N-cyanoamidine Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical properties, and ultimately its reactivity and biological activity. Key considerations include modifications of both the pyrazine (B50134) ring and the N-cyanoamidine moiety to explore the chemical space around the parent molecule.

The pyrazine ring, being π-deficient, is susceptible to nucleophilic attack, a characteristic that can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. thieme-connect.de For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) is expected to increase the electron density of the ring, potentially altering its reactivity towards electrophiles and its interaction with biological targets. Conversely, the incorporation of electron-withdrawing groups (e.g., halogens, nitro groups) would further decrease the electron density, enhancing its susceptibility to nucleophilic substitution and potentially influencing its metabolic stability. scribd.com

The N-cyanoamidine group offers several points for modification. The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Altering its electronic environment or replacing it with other bioisosteres could significantly impact the molecule's properties. Furthermore, the amino group of the amidine can be substituted, allowing for the introduction of a wide variety of functional groups to probe for additional interactions with a target or to modify solubility and lipophilicity.

Lipophilicity is a critical parameter in drug design, and it can be systematically varied in this compound analogues. The introduction of hydrophobic groups, such as tert-butyl or trifluoromethyl, on the pyrazine ring or as substituents on the N-cyanoamidine moiety can increase the compound's lipophilicity. nih.gov The relationship between lipophilicity and biological activity often follows a parabolic trend, and thus, a systematic variation of this property is crucial for optimization.

The following table outlines some potential design strategies for this compound analogues:

Modification Site Design Principle Potential Substituents Expected Impact
Pyrazine RingModulate ring electronics-CH₃, -OCH₃, -NH₂Increased electron density, altered reactivity
Pyrazine RingIncrease steric bulk/lipophilicity-t-Bu, -Ph, -CF₃Enhanced metabolic stability, altered binding
Pyrazine RingIntroduce hydrogen bonding sites-OH, -COOHIncreased polarity, potential for new interactions
N-cyanoamidine (Amine)Introduce diverse functional groupsAlkyl chains, aryl groups, heterocyclesProbe for new binding interactions, modify solubility
N-cyanoamidine (Cyano)Bioisosteric replacement-NO₂, -SO₂NH₂, TetrazoleModulate electronic properties and hydrogen bonding

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives can be approached through two main strategies: functionalization of a pre-formed this compound core or de novo synthesis from acyclic precursors. This section will focus on the former, exploring methods to modify the pyrazine ring and the cyanoamidine moiety.

The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.deresearchgate.net However, the presence of activating groups can facilitate such reactions. More commonly, functionalization of the pyrazine ring is achieved through nucleophilic aromatic substitution, particularly on halopyrazines. thieme-connect.de

Nucleophilic Aromatic Substitution: A versatile method for introducing a variety of functional groups onto the pyrazine ring involves the displacement of a halide (e.g., chloro or bromo) by a nucleophile. For instance, a chloropyrazine precursor could react with amines, alkoxides, or thiolates to yield the corresponding amino, alkoxy, or alkylthio derivatives. scribd.com This approach would allow for the synthesis of a wide range of substituted this compound analogues.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on heteroaromatic rings. tandfonline.com A bromo- or iodo-substituted this compound could be coupled with various boronic acids, organostannanes, or amines to introduce aryl, heteroaryl, or substituted amino groups onto the pyrazine ring.

Direct C-H Functionalization: In recent years, direct C-H functionalization has emerged as an atom-economical method for modifying heterocyclic compounds. nih.gov While challenging on the electron-deficient pyrazine ring, specific catalytic systems could potentially be developed to directly introduce functional groups at the C-H bonds of this compound, avoiding the need for pre-functionalized starting materials.

The following table summarizes some potential functionalization reactions at the pyrazine ring:

Reaction Type Reagents and Conditions Introduced Functional Group
Nucleophilic SubstitutionR-NH₂, baseAmino group
Suzuki CouplingR-B(OH)₂, Pd catalyst, baseAryl or heteroaryl group
Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseSubstituted amino group
Stille CouplingR-Sn(Bu)₃, Pd catalystAryl, heteroaryl, or alkyl group

The cyanoamidine functionality offers several avenues for chemical modification, allowing for the fine-tuning of the electronic and steric properties of this part of the molecule.

N-Alkylation/Arylation: The amino group of the cyanoamidine can be alkylated or arylated using standard methods. For example, reaction with alkyl halides in the presence of a base would yield N-alkylated derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl substituents.

Reaction with Electrophiles: The nucleophilic character of the amino group allows for its reaction with a variety of electrophiles. Acylation with acid chlorides or anhydrides would produce N-acyl-N'-cyanoguanidines. Reaction with isocyanates or isothiocyanates would lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively.

Modification of the Cyano Group: While the cyano group is generally stable, it can potentially be hydrolyzed under harsh acidic or basic conditions to a carboxamide or carboxylic acid, though this may also affect other parts of the molecule. More selective transformations might involve cycloaddition reactions.

A plausible synthetic route to this compound itself could involve the reaction of pyrazine-2-carboxamidine with a cyanogen (B1215507) source. Pyrazine-2-carboxamides can be synthesized by the condensation of pyrazine-2-carboxylic acid chlorides with amines. mdpi.comnih.gov A direct synthesis of 2-aminopyrazine-3-carboxamides has also been reported through the condensation of aminomalonamidamidine with dicarbonyl compounds. acs.org A convenient method for the preparation of cyanoguanidines from amines and isothiocyanates via a methylation, cyanamide-treatment sequence has been described, which could potentially be adapted. researchgate.net

Structure-Reactivity Relationships in this compound Analogues

The relationship between the chemical structure of this compound analogues and their reactivity is a crucial aspect of their chemical exploration. Understanding how modifications to the molecule influence its electronic properties, steric hindrance, and ultimately, its chemical behavior is essential for designing compounds with desired characteristics.

The electronic nature of substituents on the pyrazine ring has a profound impact on the reactivity of the entire molecule. Electron-donating groups (EDGs) at positions 3, 5, or 6 will increase the electron density of the ring, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, activating the ring towards nucleophilic substitution. thieme-connect.de This principle is well-established in pyrazine chemistry and would be directly applicable to this compound analogues.

Steric effects also play a significant role in the reactivity of these analogues. The introduction of bulky substituents on the pyrazine ring, particularly in positions adjacent to the N-cyanoamidine group (i.e., position 3), could sterically hinder the approach of reagents to either the ring or the side chain. This could be exploited to control the regioselectivity of certain reactions.

The following table provides a qualitative prediction of the effect of substituents on the reactivity of the pyrazine ring:

Substituent at Position 3, 5, or 6 Electronic Effect Predicted Effect on Nucleophilic Aromatic Substitution
-NO₂Strong EWGStrong activation
-Cl, -BrHalogen (Inductive EWG, Resonance EDG)Moderate activation
-HNeutralBaseline reactivity
-CH₃Weak EDGWeak deactivation
-OCH₃Moderate EDGModerate deactivation
-NH₂Strong EDGStrong deactivation

Studies on related pyrazine-2-carboxamide derivatives have shown that substitutions on both the pyrazine ring and the amide nitrogen significantly influence their biological activity. nih.govnih.gov For example, the introduction of lipophilic groups can enhance activity up to a certain point, after which a further increase in lipophilicity can lead to a decrease in activity. This suggests that a balance of electronic and steric properties is crucial for optimal interaction with biological targets.

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, enabling the efficient exploration of the chemical space around a lead structure. researcher.life The synthesis of a library of this compound analogues could be achieved using solid-phase or solution-phase parallel synthesis techniques.

A solid-phase approach could involve anchoring a pyrazine precursor to a solid support. For example, a pyrazine-2-carboxylic acid could be attached to a resin via a suitable linker. Subsequent activation of the carboxylic acid and reaction with a diverse set of amines would generate a library of pyrazine-2-carboxamides. The final step would involve the conversion of the carboxamide to the N-cyanoamidine, although this transformation on a solid support might require careful optimization.

Alternatively, a solution-phase parallel synthesis approach could be employed. This would involve the reaction of a common precursor, such as pyrazine-2-carbonyl chloride, with a library of amines in a multi-well plate format. mdpi.comnih.gov Subsequent reaction with a cyanating agent would then yield the desired library of this compound analogues. Purification of the final products could be achieved using automated techniques such as mass-directed preparative HPLC.

A key aspect of combinatorial library design is the selection of building blocks. A diverse set of amines could be used to introduce a wide range of chemical functionalities, including different alkyl and aryl groups, as well as various heterocyclic systems. Similarly, a library of substituted pyrazine-2-carbonyl chlorides could be used as the starting material to introduce diversity at the pyrazine ring.

The following table outlines a possible combinatorial approach for generating a this compound library:

Scaffold Building Block 1 (Amines) Building Block 2 (Substituted Pyrazine-2-carbonyl chlorides) Potential Library Size
This compoundR¹-NH₂ (e.g., 100 diverse amines)X-Pyrazine-COCl (e.g., 10 different substitutions on the pyrazine ring)1000 compounds

The resulting library of compounds could then be screened for desired properties, allowing for the rapid identification of structure-activity relationships and the discovery of novel compounds with interesting chemical or biological profiles.

Computational and Theoretical Investigations of Pyrazine 2 N Cyanoamidine

Quantum Chemical Calculations on Pyrazine-2-N-cyanoamidine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability and chemical behavior.

Electronic Structure and Molecular Orbitals of this compound

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For pyrazine (B50134) derivatives, the pyrazine ring, being electron-deficient, often influences the LUMO, while substituents can significantly impact the HOMO. mdpi.com DFT calculations would be employed to optimize the geometry of this compound and then compute its molecular orbital energies.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar heterocyclic compounds.

ParameterEnergy (eV)Description
EHOMO-6.8Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3ELUMO - EHOMO; indicates chemical stability and reactivity.

Reactivity Descriptors and Fukui Functions for this compound

To identify specific reactive sites within the molecule, local reactivity descriptors are used. Fukui functions (f(r)) are particularly powerful in this regard, as they indicate the change in electron density at a specific point when an electron is added to or removed from the system. uantwerpen.be They are used to predict the most likely sites for:

Nucleophilic attack (where an electron is accepted), identified by the f+(r) function.

Electrophilic attack (where an electron is donated), identified by the f-(r) function.

Radical attack , identified by the f0(r) function.

For this compound, calculations would likely show the nitrogen atoms of the pyrazine ring and the cyanoamidine group to be key sites for interaction. The distribution of the Fukui functions would pinpoint which atoms are most susceptible to different types of chemical attack. uantwerpen.be

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound Note: This table illustrates how Fukui function analysis would identify reactive centers. Values are not derived from actual calculations.

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Reactivity Prediction
N1 (Pyrazine)0.080.02Potential site for electrophilic attack (protonation).
C2 (Pyrazine)0.120.05Likely site for nucleophilic attack.
N (Cyano)0.090.03Potential site for electrophilic attack.
N (Amidine)0.060.15Likely site for electrophilic attack.

Molecular Dynamics Simulations of this compound

While quantum chemical calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the environment.

Conformational Analysis of this compound

The N-cyanoamidine substituent attached to the pyrazine ring has several rotatable bonds. This flexibility allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis via MD simulations explores the potential energy surface of the molecule to identify low-energy, stable conformations. Understanding the preferred conformation is vital as the shape of the molecule dictates how it can interact with other molecules, including biological receptors. The simulation would reveal the most probable dihedral angles for the bonds connecting the pyrazine ring to the cyanoamidine group and within the substituent itself.

Solvent Effects on this compound Interactions

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these solvent effects by explicitly including solvent molecules (like water) in the simulation box. For this compound, which possesses several nitrogen atoms capable of acting as hydrogen bond acceptors, simulations in an aqueous environment would be particularly revealing. These simulations can quantify the formation and lifetime of hydrogen bonds between the molecule and surrounding water, and how the solvent influences the conformational preferences observed in a vacuum. Such studies are critical for predicting the molecule's solubility and behavior in a physiological environment. uantwerpen.be

Molecular Docking Studies and Ligand-Receptor Interactions Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of computer-aided drug design. nih.gov Docking algorithms search for the best "fit" between the ligand and the receptor's binding site, which is then scored based on a function that estimates the binding affinity.

For this compound, docking studies would involve selecting a relevant protein target. The pyrazine scaffold is found in many biologically active compounds, including inhibitors of kinases and other enzymes. The docking simulation would place the molecule into the protein's active site in numerous possible poses. The results would provide:

Binding Energy/Score: A value that estimates the strength of the interaction (a more negative value typically indicates stronger binding).

Binding Pose: The predicted 3D orientation of the ligand within the binding site.

Key Interactions: A detailed map of the non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex.

For instance, the nitrogen atoms on the pyrazine ring and the cyanoamidine group could act as key hydrogen bond acceptors or donors with amino acid residues like lysine, aspartate, or glutamine in a protein's active site.

Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table is a fictional representation to illustrate the typical output of a molecular docking study.

ParameterValue/Description
Target ProteinHypothetical Kinase PIM-1
Binding Energy (kcal/mol)-7.5
Predicted InteractionsHydrogen bond between pyrazine N1 and LYS 67 backbone.Hydrogen bond between amidine NH and GLU 121 side chain.Pi-pi stacking between the pyrazine ring and PHE 49.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related pyrazine derivatives and compounds containing the cyanoguanidine moiety. These studies provide a framework for understanding the key structural features that are likely to govern the activity of this compound and its analogs.

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be generated to predict the activity of new, unsynthesized compounds. This predictive capability is instrumental in guiding the design and optimization of lead compounds in drug discovery.

Methodologies in QSAR Modeling of Related Pyrazine Derivatives

QSAR studies on various pyrazine derivatives have employed a range of methodologies to elucidate the relationship between structure and biological activity. These often involve a combination of descriptor calculation, statistical analysis, and model validation.

A common approach involves the use of multiple linear regression (MLR) and artificial neural networks (ANN) to build QSAR models. nih.govsemanticscholar.orgresearchgate.net For instance, in a study on the antiproliferative activity of pyrazine derivatives, researchers utilized both MLR and ANN to establish a correlation between calculated molecular descriptors and the observed biological activity. nih.govsemanticscholar.orgresearchgate.net The quality and predictive power of the resulting models were validated through high correlation coefficients between experimental and predicted activity values. nih.govsemanticscholar.org

Another powerful technique is 3D-QSAR, which considers the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the steric and electrostatic fields of aligned molecules with their biological activities. japsonline.com For example, 3D-QSAR studies on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have successfully identified key structural features that enhance their biological activity. japsonline.com These models, developed using target-based alignment from docked poses, have demonstrated statistical validity with good predictive correlation coefficients. japsonline.comjapsonline.com

Key Molecular Descriptors in Pyrazine QSAR Models

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Furthermore, research on cytotoxic cyanoguanidines, a class of compounds sharing the N-cyano-guanidine functional group with this compound, has shed light on crucial structural requirements for activity. nih.gov A study on N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine (CHS 828) and its analogs revealed that the 4-pyridyl substitution on the cyanoguanidine core was more effective than 3-pyridyl substitution. nih.gov The length of the alkyl chain linking the cyanoguanidine moiety to a bulky end group was also found to be optimal at six, seven, or eight carbons. nih.gov The nature of the bulky end group appeared to be less critical, though substitution patterns on a terminal phenyl ring did influence activity. nih.gov

The following table summarizes key molecular descriptors and their general influence on the activity of pyrazine and cyanoguanidine derivatives, which can be extrapolated to hypothesize their relevance for this compound.

Descriptor CategorySpecific Descriptor ExampleGeneral Influence on Activity of Related Compounds
Electronic NBO charges, Dipole momentCan influence receptor binding interactions and membrane permeability. nih.govsemanticscholar.orgresearchgate.net
Steric Molecular volume, Surface areaAffects the fit of the molecule into a binding pocket. japsonline.com
Hydrophobic LogP, Hydrophobic fields (in 3D-QSAR)Crucial for membrane transport and hydrophobic interactions with the target. japsonline.comjapsonline.com
Topological Molecular connectivity indicesReflect the branching and complexity of the molecule, which can impact activity.
Structural Presence of specific functional groupsCan be critical for target recognition and binding (e.g., hydrogen bond donors/acceptors). nih.govnih.gov

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Common validation parameters include the coefficient of determination (r²), which measures the goodness of fit, and the cross-validated coefficient of determination (q²), which assesses the model's predictive ability. japsonline.comjapsonline.com An acceptable QSAR model should have a high r² value (close to 1) and a statistically significant q² value. For instance, in the 3D-QSAR study of 8-amino-imidazo[1,5-a]pyrazine derivatives, the Gaussian-based model showed a q² of 0.67 and an r² of 0.93, indicating a statistically valid and predictive model. japsonline.comjapsonline.com Similarly, a field-based model for the same series had a q² of 0.60 and an r² of 0.92. japsonline.comjapsonline.com

Advanced Applications and Potential Research Avenues for Pyrazine 2 N Cyanoamidine

Pyrazine-2-N-cyanoamidine as a Synthetic Building Block in Complex Molecule Synthesis

The pyrazine (B50134) core is a valuable heterocycle in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov Pyrazine derivatives serve as versatile building blocks due to their distinct chemical reactivity and structural properties. nih.govresearchgate.net Synthetic strategies often involve functionalizing the pyrazine ring to enable cross-coupling reactions or other transformations. For instance, methods like iron-catalyzed C-H functionalization have been developed for electron-deficient heterocycles like pyrazines, allowing for the creation of complex arylated products. mdpi.com Biomimetic approaches have also been employed, using the dimerization of α-amino aldehydes followed by oxidation to form 2,5-disubstituted pyrazine alkaloids. nih.gov

For this compound, the N-cyanoamidine moiety could offer unique reactivity. This functional group could potentially participate in cyclization reactions to form new heterocyclic rings fused to the pyrazine core. Furthermore, the amine and nitrile functionalities within the group could be selectively modified or used as handles for further synthetic transformations, making it a potentially valuable, though currently unexplored, building block.

Potential in Materials Science: Coordination Polymers and Supramolecular Assemblies of this compound

Pyrazine and its derivatives are widely used as ligands or "tectons" for constructing coordination polymers and supramolecular assemblies. rsc.org The nitrogen atoms in the pyrazine ring can coordinate to metal ions, acting as bridges to form one-, two-, or three-dimensional networks. mdpi.commdpi.com The specific geometry and properties of these materials are dictated by the metal ion, the substituents on the pyrazine ring, and the presence of other coordinating ligands or counter-ions. rsc.orgresearchgate.net

This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazine ring and the nitrogen atoms of the N-cyanoamidine substituent. This multi-dentate character could allow it to act as a versatile linker in the formation of novel coordination polymers. The cyano group could also participate in coordination or in hydrogen bonding interactions, further influencing the resulting supramolecular architecture. The potential for this compound to form such structures is supported by extensive research on other pyrazine amides and carboxylates which form stable complexes and polymers with various transition metals like copper, cobalt, and zinc. mdpi.comnih.gov

Table 1: Potential Coordination Modes of this compound in Polymers

Coordination Site(s)Potential Structure TypeMetal Ion Examples
Pyrazine Ring Nitrogens1D Chains, 2D GridsCu(II), Zn(II), Fe(II)
Amidine & Ring NitrogensChelated Monomers, Bridged DimersCo(II), Ni(II), Mn(II)
Cyano & Ring NitrogensExtended 3D NetworksAg(I), Cd(II)

Role of this compound in Catalysis and Ligand Design

The design of ligands is crucial for the development of effective metal-based catalysts. Pyrazine-containing ligands have been synthesized for applications in polynuclear transition metal complexes and have shown utility in promoting reactions such as C-N bond formation via Ullmann coupling. researchgate.netresearchgate.net The electronic properties of the pyrazine ring, being electron-deficient, can influence the catalytic activity of the metal center it is coordinated to.

As a ligand, this compound could be designed to chelate a metal ion using one of the ring nitrogens and a nitrogen from the N-cyanoamidine group. The electronic nature of the substituent would modulate the properties of the resulting metal complex. This could potentially be exploited in designing new catalysts. For example, copper complexes with pyrazine-based ligands have been shown to act as effective catalysts in the synthesis of other pyrazine derivatives. researchgate.net The unique electronic and steric profile of a this compound-metal complex is a hypothetical area for catalytic exploration.

This compound in Chemical Biology Research

Pyrazine derivatives are a cornerstone in medicinal chemistry and chemical biology, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govnih.gov They are key components in several clinically used drugs. nih.gov In chemical biology, pyrazine-based molecules are also developed as tools, such as disulfide-reducing agents for studying proteins. rsc.org

The N-cyanoamidine functional group is structurally related to guanidinium groups found in bioactive molecules, suggesting that this compound could have interesting biological properties. It could be investigated as a potential inhibitor of enzymes that recognize guanidinium-containing substrates. Furthermore, the pyrazine scaffold could be modified to develop fluorescent probes. While no probes based on this specific molecule exist, the general strategy involves attaching a fluorophore to a ligand that selectively binds an analyte, a principle that could be applied to this compound to create sensors for specific metal ions or biomolecules. magtech.com.cn

Challenges and Future Perspectives in Pyrazine 2 N Cyanoamidine Research

Methodological Hurdles in Pyrazine-2-N-cyanoamidine Synthesis and Advanced Characterization

The synthesis of this compound presents a unique set of challenges that stem from the inherent reactivity of both the pyrazine (B50134) ring and the N-cyanoamidine functional group. A primary synthetic route could involve the reaction of 2-cyanopyrazine with a source of cyanamide (B42294) or a related synthon. However, the electron-deficient nature of the pyrazine ring can influence the reactivity of the cyano group, potentially requiring harsh reaction conditions that could lead to undesired side reactions or decomposition.

Another plausible approach involves the conversion of pyrazine-2-carboxamide or a derivative. For instance, the dehydration of a corresponding N-cyanourea precursor could yield the desired N-cyanoamidine. The challenge here lies in the selective synthesis of the precursor and the identification of suitable dehydrating agents that are compatible with the pyrazine moiety.

Potential Synthetic Hurdles:

HurdleDescriptionPotential Mitigation Strategies
Regioselectivity For substituted pyrazine precursors, achieving selective reaction at the desired position can be difficult.Use of directing groups or optimization of reaction conditions (temperature, solvent, catalyst).
Functional Group Tolerance The reactive nature of the N-cyanoamidine group and the pyrazine ring can be incompatible with many standard reaction conditions.Employment of mild reaction conditions and protective group strategies.
Precursor Availability The starting materials, such as substituted 2-cyanopyrazines, may not be commercially available and could require multi-step synthesis.Development of efficient and scalable routes to key pyrazine intermediates.
Product Isolation and Purity The polarity and potential for hydrogen bonding of this compound could complicate purification by standard chromatographic methods.Exploration of alternative purification techniques like crystallization or specialized chromatography.

Advanced characterization of this compound would rely on a combination of spectroscopic and analytical techniques. While standard methods like NMR (¹H, ¹³C), IR, and mass spectrometry would be essential for structural elucidation, some challenges can be anticipated. The interpretation of NMR spectra might be complicated by the quadrupolar relaxation of the nitrogen nuclei and potential tautomerism in the N-cyanoamidine group. Infrared spectroscopy would be crucial for identifying the characteristic nitrile (C≡N) and C=N stretching frequencies of the N-cyanoamidine moiety. High-resolution mass spectrometry would be indispensable for confirming the elemental composition.

Expanding the Chemical Space of this compound Analogues for Enhanced Functionality

The N-cyanoamidine group is recognized as a versatile bioisostere for carboxylic acids and guanidines, offering a unique combination of steric and electronic properties. nih.govacs.org This bioisosteric relationship provides a strong rationale for the synthesis and exploration of this compound analogues in medicinal chemistry. By systematically modifying the pyrazine ring and the N-cyanoamidine functionality, a diverse chemical space can be accessed, potentially leading to compounds with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties.

Strategies for Analogue Development:

Substitution on the Pyrazine Ring: Introduction of various substituents (e.g., alkyl, aryl, halogen, amino groups) at different positions of the pyrazine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can lead to improved target binding affinity and selectivity in a biological context.

Scaffold Hopping: Replacing the pyrazine ring with other nitrogen-containing heterocycles (e.g., pyridine, pyrimidine) while retaining the N-cyanoamidine moiety could lead to the discovery of novel chemical scaffolds with distinct biological activities.

The exploration of these analogues could be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with desired properties.

Interdisciplinary Research Opportunities with this compound

The unique structural features of this compound open up a plethora of opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The N-cyanoamidine group, as a potential pharmacophore, could impart novel biological activities to the pyrazine scaffold. For instance, it could act as a hydrogen bond donor and acceptor, interacting with key residues in enzyme active sites. The synthesis of a library of this compound analogues could lead to the discovery of new drug candidates.

Coordination Chemistry and Materials Science: The nitrogen atoms of the pyrazine ring and the N-cyanoamidine group can act as coordination sites for metal ions. This suggests the potential for developing novel coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties. The extended π-system of the pyrazine ring combined with the coordinating ability of the N-cyanoamidine could lead to materials with applications in sensing, gas storage, or catalysis.

Chemical Biology: Fluorescently labeled analogues of this compound could be developed as chemical probes to study biological processes. The pyrazine scaffold can sometimes impart fluorescent properties, and the N-cyanoamidine group could be used to tether the probe to specific biomolecules or cellular compartments.

Emerging Trends and Promising Directions in this compound Related Chemistry

The future of this compound research will likely be shaped by emerging trends in synthetic chemistry and a deeper understanding of its potential applications.

Advanced Synthetic Methodologies: The application of modern synthetic techniques such as continuous flow chemistry, microwave-assisted synthesis, and photocatalysis could help overcome some of the anticipated hurdles in the synthesis of this compound and its analogues. These methods often offer advantages in terms of reaction efficiency, scalability, and safety.

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the pyrazine ring in this compound would be highly valuable. This would allow for the rapid diversification of the core structure and the efficient exploration of structure-activity relationships without the need for de novo synthesis of each analogue.

Computational Chemistry: In silico methods will play an increasingly important role in predicting the properties and biological activities of this compound analogues. Molecular docking studies, quantum mechanical calculations, and molecular dynamics simulations can guide the rational design of new compounds and provide insights into their mechanism of action at the molecular level.

Exploration of Novel Applications: While medicinal chemistry and materials science are immediate areas of interest, future research may uncover unforeseen applications for this class of compounds. For example, their electronic properties might make them suitable for use in organic electronics or as components of functional dyes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyrazine-2-N-cyanoamidine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via condensation reactions using pyrazine-2-carboxylic acid derivatives (e.g., methyl pyrazine-2-carboxylate) and cyanoacetamide or nitrile-containing reagents. For example, a two-step approach involves:

Substitution : React methyl pyrazine-2-carboxylate with hydroxylamine or hydrazine derivatives to form intermediate hydrazides or amidoximes.

Cyanoamidine Formation : Use a condensing agent (e.g., DCC or EDCI) with cyanoacetic acid or nitrile precursors under mild acidic conditions to introduce the cyanoamidine moiety .

  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (40–60°C), and stoichiometry to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards .
  • Structural Confirmation :
  • FT-IR : Confirm C≡N stretching (2200–2250 cm⁻¹) and amidine N–H bonds (3200–3400 cm⁻¹).
  • NMR : ¹H NMR for pyrazine ring protons (δ 8.5–9.5 ppm) and ¹³C NMR for cyanoamidine carbons (δ 115–120 ppm for C≡N).
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : this compound is polar but may require DMSO or DMF for dissolution. Test solubility in water, ethanol, and dichloromethane for reaction compatibility .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyanoamidine group. Avoid prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what coordination polymers can be designed?

  • Methodological Answer : The pyrazine ring and cyanoamidine group act as bidentate ligands. For example:

  • Coordination with Co(II)/Ni(II) : React this compound with metal salts (e.g., Co(NCS)₂) in ethanol/water. Characterize the resulting polymers via X-ray diffraction to confirm 2D sheet or chain structures .
  • Applications : Study magnetic properties or catalytic activity in oxidation reactions using SQUID magnetometry or cyclic voltammetry .

Q. What computational methods are suitable for predicting the reactivity of this compound in heterocyclization reactions?

  • Methodological Answer :

  • DFT Studies : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites for cyclization with diazonium salts or hydrazines .
  • Mechanistic Insights : Simulate reaction pathways (e.g., with acetophenone derivatives) to predict products like pyridazine or thiophene analogs .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Standardized Assays : Perform MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution. Include positive controls (e.g., ciprofloxacin) and triplicate runs .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on antimicrobial potency. Use molecular docking to assess binding to bacterial targets (e.g., DNA gyrase) .

Q. What strategies enhance the selectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive pyrazine nitrogen atoms with Boc or acetyl groups during functionalization .
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states. Add catalytic iodine or Cu(I) to direct regioselectivity .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., pyrazine-2-carboxamide or pyrazinoic acid derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₆H₅N₅O) to rule out impurities .

Q. What are the best practices for documenting synthetic yields and reproducibility?

  • Methodological Answer :

  • Yield Calculation : Report isolated yields after purification (e.g., column chromatography). Include side-product analysis via GC-MS .
  • Reproducibility : Publish detailed protocols (solvent volumes, cooling rates) and raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine-2-N-cyanoamidine
Reactant of Route 2
Reactant of Route 2
Pyrazine-2-N-cyanoamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.